molecular formula C6H10ClF2N3 B1424872 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1305711-79-8

1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1424872
CAS No.: 1305711-79-8
M. Wt: 197.61 g/mol
InChI Key: KZGOZFWALKIMSG-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. The presence of the difluoromethyl group and the pyrazole ring in its structure makes it a compound of interest in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF2H. The reaction conditions often involve the use of metal catalysts like copper or silver to facilitate the transfer of the difluoromethyl group to the pyrazole ring . Industrial production methods may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(difluoromethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c1-3-5(9)4(2)11(10-3)6(7)8;/h6H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGOZFWALKIMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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